tert-butylN-(1-formylcycloheptyl)carbamate
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Overview
Description
tert-ButylN-(1-formylcycloheptyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-ButylN-(1-formylcycloheptyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 1-formylcycloheptyl chloride under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-ButylN-(1-formylcycloheptyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
tert-ButylN-(1-formylcycloheptyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butylN-(1-formylcycloheptyl)carbamate involves its interaction with nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, which can influence the reactivity of the compound. The formyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
tert-Butyl (1-formylcyclopropyl)carbamate: Similar structure but with a cyclopropyl ring instead of a cycloheptyl ring.
tert-Butyl (1-formylcyclohexyl)carbamate: Similar structure but with a cyclohexyl ring.
tert-Butyl (1-formylcyclopentyl)carbamate: Similar structure but with a cyclopentyl ring.
Uniqueness: tert-ButylN-(1-formylcycloheptyl)carbamate is unique due to the presence of the cycloheptyl ring, which provides different steric and electronic properties compared to its analogs
Properties
IUPAC Name |
tert-butyl N-(1-formylcycloheptyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-13(10-15)8-6-4-5-7-9-13/h10H,4-9H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEFHXWSEGALSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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